

2-Methylbutanal-13C2 physical characteristics and data

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Compound of Interest

Compound Name: 2-Methylbutanal-13C2

Cat. No.: B12366601

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Technical Guide: 2-Methylbutanal-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and available data for **2-Methylbutanal-13C2**, an isotopically labeled form of the volatile organic compound 2-methylbutanal. This document is intended to serve as a valuable resource for researchers in metabolomics, drug development, and flavor science who utilize stable isotope-labeled compounds for tracing and quantification studies.

Core Physical and Chemical Data

2-Methylbutanal-13C2 is a stable isotope-labeled analog of 2-methylbutanal, with two carbon atoms replaced by Carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard or tracer in mass spectrometry-based analyses.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both unlabeled and 13C2-labeled 2-methylbutanal. Data for the labeled compound is often limited; therefore, properties of the unlabeled analog are provided as a close approximation.

Property	2-Methylbutanal (Unlabeled)	2-Methylbutanal-13C2	Source
Molecular Formula	C5H10O	C313C2H10O	[1][2]
Molecular Weight	86.13 g/mol	88.12 g/mol	[3][4]
CAS Number	96-17-3	Not Available	[1]
Appearance	Colorless to pale yellow liquid	-	[5]
Odor	Pungent, fruity, cocoa-like when diluted	-	[5]
Boiling Point	90-93 °C at 760 mmHg	-	[3]
Melting Point	-91 °C	-	[3]
Density	0.799 - 0.804 g/mL	-	[3]
Solubility	Slightly soluble in water; miscible with ethanol and ether	-	[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **2-Methylbutanal-13C2**. While specific spectra for the 13C2-labeled compound are not readily available in public databases, the data for the unlabeled compound provides an excellent reference for expected peak patterns, with predictable shifts for the labeled positions.

¹H NMR Spectroscopy (Unlabeled 2-Methylbutanal)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.63	d	1H	Aldehyde proton (-CHO)
2.25	m	1H	Methine proton (-CH(CH ₃)-)
1.59	m	2H	Methylene protons (-CH ₂ -)
1.09	d	3H	Methyl protons (-CH(CH ₃)-)
0.92	t	3H	Methyl protons (-CH ₂ CH ₃)

Solvent: CDCl₃, Frequency: 90 MHz[3]

¹³C NMR Spectroscopy (Unlabeled 2-Methylbutanal)

Chemical Shift (ppm)	Assignment
205.20	Carbonyl carbon (C=O)
47.83	Methine carbon (-CH(CH ₃)-)
23.63	Methylene carbon (-CH ₂ -)
12.89	Methyl carbon (-CH(CH ₃)-)
11.36	Methyl carbon (-CH ₂ CH ₃)

Solvent: CDCl₃, Frequency: 15.09 MHz[3]

Mass Spectrometry (Unlabeled 2-Methylbutanal)

The electron ionization mass spectrum of 2-methylbutanal shows a molecular ion peak at m/z 86, corresponding to its molecular weight. Key fragments are observed at m/z 57, 41, and 29.

For **2-Methylbutanal-13C2**, the molecular ion peak is expected at m/z 88.

Experimental Protocols

General Synthesis Approach for ^{13}C -Labeled Aldehydes

While a specific, detailed protocol for the synthesis of **2-Methylbutanal-13C2** is not publicly available, a general approach for the synthesis of ^{13}C -labeled aldehydes involves the use of ^{13}C -labeled starting materials in established synthetic routes. One common method is the oxidation of a corresponding ^{13}C -labeled primary alcohol.

Example Protocol: Oxidation of a ^{13}C -Labeled Primary Alcohol

This protocol is a general representation and would require optimization for the specific synthesis of 2-Methylbutanol- ^{13}C 2, the precursor to 2-Methylbutanal- ^{13}C 2.

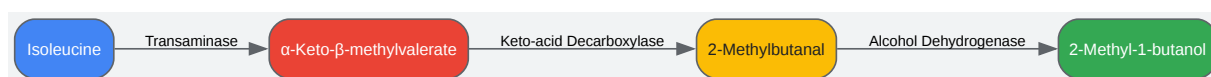
- **Starting Material:** A suitably ^{13}C -labeled 2-methyl-1-butanol would be required. The position of the ^{13}C labels on the butanol backbone would determine the final labeling pattern of the aldehyde.
- **Oxidizing Agent:** A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common choices.
- **Reaction Conditions:** The ^{13}C -labeled alcohol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The oxidizing agent is added portion-wise at a controlled temperature, typically 0 °C to room temperature.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alcohol and the formation of the aldehyde.
- **Workup:** Upon completion, the reaction mixture is worked up to remove the oxidizing agent and byproducts. This typically involves filtration, washing with aqueous solutions (e.g., sodium bicarbonate, brine), and drying of the organic layer.
- **Purification:** The crude aldehyde is purified by distillation or column chromatography to yield the pure ^{13}C -labeled 2-methylbutanal.

Biological Significance and Signaling Pathways

2-Methylbutanal is a naturally occurring compound found in a variety of fruits, fermented foods, and is a metabolite produced by microorganisms such as *Saccharomyces cerevisiae*.^[3] It is known to contribute to the flavor and aroma profiles of these products. In biological systems, 2-methylbutanal is a product of the catabolism of the branched-chain amino acid isoleucine.

Isoleucine Degradation Pathway

The following diagram illustrates the metabolic pathway for the degradation of isoleucine, leading to the formation of 2-methylbutanal. This pathway is significant in yeast and other microorganisms, contributing to the production of fusel alcohols and other flavor compounds during fermentation.



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Isoleucine degradation pathway leading to 2-methylbutanal.

This metabolic pathway is an example of the Ehrlich pathway, where amino acids are converted to their corresponding higher alcohols. The intermediate aldehyde, 2-methylbutanal, is a key component in this process.

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